2-chloro-N-(4-ethoxyphenyl)propanamide
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Overview
Description
“2-chloro-N-(4-ethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-ethoxyphenyl)propanamide” consists of a propanamide backbone with a chlorine atom attached to the second carbon and a 4-ethoxyphenyl group attached to the nitrogen .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(4-ethoxyphenyl)propanamide” is 227.69 . It is a powder at room temperature .Scientific Research Applications
Subheading Solubility and Dissolution Characteristics
2-Chloro-N-(4-ethoxyphenyl)propanamide, closely related to 2-chloro-N-(4-methylphenyl)propanamide, demonstrates an increase in solubility with rising temperature in various solvent mixtures. This characteristic is crucial in determining the compound's behavior in different environments, making it significant for applications requiring specific solubility profiles. The solubility data were meticulously analyzed using the Apelblat, λh, and phase equilibria with NRTL (nonrandom two liquid) model equations, showcasing the compound's consistent and predictable solubility behavior under varying conditions (Pascual et al., 2017).
Synthesis and Structural Analysis
Subheading Novel Synthesis and Crystal Structure Insights
The compound N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showcases the potential of 2-chloro-N-(4-ethoxyphenyl)propanamide derivatives. It was synthesized with bromine as a cyclic reagent, yielding a 63% isolated yield. The crystal structure of this compound was determined, providing valuable information for understanding its interactions and reactivity, which is beneficial for various scientific applications. The compound also exhibited significant herbicidal activity, indicating its potential in agricultural sciences (Liu et al., 2007).
Antimicrobial and Cytotoxic Activities
Subheading Antimicrobial and Cytotoxic Potentials
New thiazole derivatives containing 2-chloro-N-(4-ethoxyphenyl)propanamide structure exhibited notable antimicrobial activity. Specifically, compounds like 2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide and N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide showed the highest antibacterial activity. Additionally, these compounds demonstrated significant cytotoxic activity against specific human leukemia cells, highlighting their potential in medicinal chemistry and pharmacology (Dawbaa et al., 2021).
Safety and Hazards
“2-chloro-N-(4-ethoxyphenyl)propanamide” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQDXYVKPGSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-ethoxyphenyl)propanamide |
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